7-Fluoro-8-methylquinoline
Overview
Description
7-Fluoro-8-methylquinoline is a chemical compound with the CAS Number: 1260899-31-7 . It has a molecular weight of 161.18 and its IUPAC name is 7-fluoro-8-methylquinoline .
Synthesis Analysis
The synthesis of quinoline compounds, including 7-Fluoro-8-methylquinoline, involves various methods such as cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds are also discussed .Molecular Structure Analysis
The molecular structure of 7-Fluoro-8-methylquinoline is represented by the InChI code: 1S/C10H8FN/c1-7-9(11)5-4-8-3-2-6-12-10(7)8/h2-6H,1H3 . The molecular weight is 161.18 .Physical And Chemical Properties Analysis
7-Fluoro-8-methylquinoline is a liquid at room temperature . It has a molecular weight of 161.18 and an InChI key of RGAZGOSPJOIUEV-UHFFFAOYSA-N .Scientific Research Applications
Medicinal Chemistry: Antimalarial and Antibacterial Agents
7-Fluoro-8-methylquinoline: is a compound of interest in medicinal chemistry due to its potential as a scaffold for antimalarial and antibacterial agents . The incorporation of a fluorine atom into quinoline derivatives is known to enhance biological activity, making it a valuable structure for the development of new pharmaceuticals.
Agrochemicals: Synthesis of Pesticides
In the agrochemical industry, 7-Fluoro-8-methylquinoline derivatives are explored for their use in the synthesis of pesticides . The fluorine atom can contribute to the efficacy and stability of pesticide compounds, which is crucial for crop protection.
Material Science: Liquid Crystal Components
The unique properties of 7-Fluoro-8-methylquinoline make it suitable for use in material science, particularly in the creation of liquid crystals . These materials are essential for displays and other electronic devices, where precise control of light is necessary.
Organic Synthesis: Building Blocks
This compound serves as a building block in organic synthesis, providing a pathway to a variety of complex molecules . Its reactivity allows for the construction of diverse chemical structures, which can be further functionalized for various applications.
Pharmaceuticals: Drug Development
7-Fluoro-8-methylquinoline: is utilized in the development of drugs beyond its antimalarial potential. It’s a part of the search for novel medication candidates to address current world health problems, including various forms of cancer .
Analytical Chemistry: Chemical Analysis
In analytical chemistry, 7-Fluoro-8-methylquinoline and its derivatives can be used as standards or reagents in chemical analysis processes . Their well-defined properties allow for accurate and precise measurements, which are critical in this field.
Safety and Hazards
Mechanism of Action
Target of Action
Quinoline-based compounds are known to interact with various enzymes and exhibit antibacterial, antineoplastic, and antiviral activities .
Mode of Action
Quinoline derivatives often work by inhibiting the function of their target enzymes, disrupting the biochemical processes in which these enzymes are involved .
Biochemical Pathways
Quinoline compounds are known to interfere with various biochemical pathways depending on their specific targets .
Result of Action
The inhibition of target enzymes by quinoline compounds can disrupt normal cellular functions and lead to various biological effects .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can potentially affect the action of quinoline compounds .
properties
IUPAC Name |
7-fluoro-8-methylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN/c1-7-9(11)5-4-8-3-2-6-12-10(7)8/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGAZGOSPJOIUEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Fluoro-8-methylquinoline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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